1,4-Diazepane-1-sulfonyl fluoride hydrochloride
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Overview
Description
1,4-Diazepane-1-sulfonyl fluoride hydrochloride is a chemical compound with a seven-membered ring structure containing two nitrogen atoms at positions 1 and 4. This compound is known for its stability and reactivity, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazepane-1-sulfonyl fluoride hydrochloride typically involves the reaction of 1,4-diazepane with sulfonyl fluoride under controlled conditions. The reaction is carried out in a solvent such as acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazepane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide for substitution reactions. Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1,4-Diazepane-1-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,4-Diazepane-1-sulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diazepane-1-sulfonyl chloride
- 1,4-Diazepane-1-sulfonyl bromide
- 1,4-Diazepane-1-sulfonyl iodide
Uniqueness
1,4-Diazepane-1-sulfonyl fluoride hydrochloride is unique due to its stability and reactivity compared to its halide counterparts. The fluoride group provides a balance between reactivity and stability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C5H12ClFN2O2S |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1,4-diazepane-1-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C5H11FN2O2S.ClH/c6-11(9,10)8-4-1-2-7-3-5-8;/h7H,1-5H2;1H |
InChI Key |
BWKZJUGONPIYAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)F.Cl |
Origin of Product |
United States |
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